molecular formula C10H17N3O2 B13565447 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13565447
M. Wt: 211.26 g/mol
InChI Key: VBPGAHLWZHJMSK-UHFFFAOYSA-N
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Description

3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid is a heterocyclic compound featuring a methyl-substituted imidazole ring, a propylamino group, and a propanoic acid backbone. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

3-(2-methylimidazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C10H17N3O2/c1-3-4-12-9(10(14)15)7-13-6-5-11-8(13)2/h5-6,9,12H,3-4,7H2,1-2H3,(H,14,15)

InChI Key

VBPGAHLWZHJMSK-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C=CN=C1C)C(=O)O

Origin of Product

United States

Preparation Methods

Direct N-Substitution on Imidazole with Propanoic Acid Derivatives

One common approach involves the nucleophilic substitution of a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) with 2-methyl-1H-imidazole or its derivatives. This method relies on the nucleophilicity of the imidazole nitrogen (N-1) to displace the halide, forming the N-substituted imidazole-propanoic acid compound.

  • Example: Reaction of 3-bromopropanoic acid with 2-methylimidazole under reflux in an aprotic solvent such as dichloromethane or N,N-dimethylformamide (DMF) for 24–48 hours yields the desired product with moderate to good yields (50–70%).

Formation of the Imidazole Ring Followed by Side Chain Introduction

Another strategy involves first synthesizing the imidazole ring with a methyl substituent at the 2-position, followed by functionalization at the 1-position with a propanoic acid side chain bearing a propylamino group.

  • This can be achieved by condensation reactions involving precursors such as glyoxal derivatives, amines, and formamide derivatives, followed by selective alkylation or acylation steps.

Multi-Component Reactions and Catalytic Cyclizations

Recent advances in imidazole synthesis include multi-component reactions where aldehydes, amines, and other reagents are combined in a single step under catalytic conditions to form substituted imidazoles. These methods can be adapted to introduce the 2-methyl substituent and the propylamino-propanoic acid moiety in a streamlined synthesis.

Representative Synthetic Procedure (From Literature and Patents)

Step Reagents/Conditions Description Yield (%) Notes
1 3-Bromopropanoic acid + 2-methylimidazole, reflux in DMF Nucleophilic substitution at N-1 of imidazole 54–68 Reaction time: 24–48 h; solvent choice critical for selectivity
2 Protection of carboxylic acid as tert-butyl ester (optional) Facilitates selective reactions on amine or imidazole - Ester hydrolysis done later to yield acid
3 Introduction of propylamino group by reductive amination or substitution Propylamine reacts with intermediate ketone or halide Variable Requires controlled conditions to avoid side reactions
4 Deprotection of ester groups (if used) Acid hydrolysis with trifluoroacetic acid or similar High Final purification by HPLC or recrystallization

Key Reaction Conditions and Optimization

  • Solvent choice: Polar aprotic solvents like DMF or dichloromethane are preferred for substitution reactions to enhance nucleophilicity and solubility.
  • Temperature: Reflux temperatures (~90–130 °C) are commonly employed to drive substitution reactions to completion.
  • Reaction time: Extended reaction times (24–48 hours) ensure complete conversion.
  • Protection/deprotection: Use of tert-butyl esters or other protecting groups is common to improve selectivity and yield.
  • Purification: Final products are purified by chromatographic methods such as HPLC.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages Yield Range
Nucleophilic substitution 3-Bromopropanoic acid + 2-methylimidazole Direct substitution at N-1 Simple, direct Moderate yields; side reactions possible 54–68%
Multi-component cyclization Aldehydes + amines + formamide derivatives One-pot imidazole formation Efficient, fewer steps Requires optimization Moderate to good
Protection/deprotection route Esterified intermediates + amines Protection of acid, substitution, deprotection Improved selectivity Additional steps Variable, often higher

Research Discoveries and Improvements

  • Studies have shown that using tert-butyl propiolate instead of methyl propiolate in ester formation improves isomeric purity and yield of intermediates, which can be adapted for imidazole derivatives.
  • Optimization of reaction conditions to favor substitution on the imidazole nitrogen (N-1) rather than sulfur or other positions is critical, as demonstrated in related compounds.
  • Recent catalytic methods using N-heterocyclic carbene catalysts and oxidants have been developed for imidazole ring formation, which could be applied to synthesize substituted imidazoles with improved efficiency.
  • Patents describe the use of chlorotrimethylsilane and amine bases in DMF to facilitate high-yield one-step reactions for similar imidazole-containing compounds, suggesting potential scalability.

The preparation of 3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid involves well-established organic synthesis techniques centered on nucleophilic substitution of halogenated propanoic acid derivatives by 2-methylimidazole, combined with amine introduction and careful control of protecting groups. Advances in catalytic and multi-component synthetic methods offer promising routes to improve yields and streamline synthesis. The choice of reaction conditions, solvents, and purification methods significantly impacts the efficiency and purity of the final product.

This article synthesizes data from peer-reviewed publications, patents, and chemical supply descriptions to provide a comprehensive and professional overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1h-imidazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecules. The propylamino and propanoic acid groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Substituents

(a) 3-(2-Methyl-1H-imidazol-1-yl)propanoic Acid Hydrochloride (JD-3475)
  • Structure: Lacks the propylamino group at position 2 but retains the imidazole and propanoic acid backbone.
  • Properties :
    • Molecular Weight: ~215.67 g/mol (hydrochloride salt) .
    • Purity: 95% (Combi-Blocks catalog) .
  • The hydrochloride salt form enhances solubility but may alter bioavailability .
(b) 3-(2-Methyl-1H-imidazol-1-yl)aniline and 3-(2-Methyl-1H-imidazol-1-yl)benzoic Acid
  • Structures: Replace the propanoic acid with aniline (C10H11N3) or benzoic acid (C11H10N2O2) groups .
  • Properties :
    • Melting Points: 119.5–121.5°C (aniline) vs. 182.5–184.5°C (benzoic acid) .
    • Molecular Weights: 173.21 g/mol (aniline) vs. 202.20 g/mol (benzoic acid) .
  • Key Differences : The benzoic acid derivative exhibits higher thermal stability due to aromatic carboxylation, while the aniline analogue may have greater nucleophilic reactivity .

Bioactive Analogues with Heterocyclic Modifications

(a) 3-{4-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}-2-(propylamino)propanoic Acid
  • Structure : Features an oxazole ring and substituted phenyl group instead of imidazole .
  • The extended aromatic system could enhance lipophilicity .
(b) 1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic Acid
  • Structure : Incorporates a tetrazole group and chlorotrityl-protected phenyl ring .
  • Properties :
    • Molecular Weight: 576.19 g/mol (ESI-MS) .
    • Synthetic Yield: 93% via General Procedure 4 .
  • Key Differences : The tetrazole group introduces additional hydrogen-bonding sites, while the chlorotrityl protection may complicate synthetic scalability .
(a) Type D/L Inhibitors (CW1–CW20)
  • Structures: Derived from iodophenylpropanoic acid precursors with varied substituents .
  • However, the target compound’s imidazole moiety offers distinct electronic profiles .
(b) 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid
  • Structure: Benzimidazole core with a butanoic acid chain .
  • Synthesis : Hydrolysis under basic conditions (10% NaOH) followed by pH adjustment .

Research Findings and Implications

  • Synthetic Challenges: The target compound’s propylamino group requires careful protection-deprotection strategies, as seen in iodophenylpropanoic acid derivatives .
  • Bioactivity Trends: Imidazole derivatives generally exhibit higher metabolic stability than oxazole analogues, as noted in metabolite studies .
  • Thermal Stability : Benzoic acid derivatives (e.g., ) show superior thermal resistance, suggesting utility in high-temperature formulations .

Biological Activity

3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid, also known as a derivative of imidazole, has garnered attention for its potential biological activities. This compound is structurally related to other imidazole derivatives that have been studied for their pharmacological properties, particularly in the context of neurological disorders and as antioxidants.

The molecular formula for this compound is C7H10N2O2C_7H_{10}N_2O_2, with a molecular weight of approximately 154.17 g/mol. It has a melting point ranging from 123 to 124 °C and is soluble in various organic solvents. The compound's structure includes an imidazole ring, which is known for its role in biological systems.

Antioxidant Properties

Research indicates that imidazole derivatives can act as antioxidants, protecting cells from oxidative stress by scavenging free radicals. The compound's structure allows it to interact with reactive oxygen species (ROS), potentially reducing cellular damage and inflammation associated with oxidative stress .

Neuroprotective Effects

Studies suggest that compounds similar to this compound may have neuroprotective effects. For instance, imidazole compounds have been investigated for their ability to inhibit the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. This mechanism could help in developing treatments for neurodegenerative diseases .

Pharmacological Applications

The compound has been explored for its potential applications in treating neurological disorders. Its ability to modulate neurotransmitter systems and reduce neuroinflammation positions it as a candidate for further pharmacological development .

Case Studies and Research Findings

StudyFocusFindings
Fan et al. (2012)Synthesis and antioxidant activityDemonstrated that imidazole derivatives can target mitochondria, enhancing antioxidant effects .
ResearchGate Publication (2014)Neuroprotective potentialFound that related compounds may inhibit amyloid-beta production, suggesting therapeutic implications for Alzheimer's disease .
Patent US7342118B2Treatment of neurodegenerative diseasesDiscussed the use of imidazole compounds in reducing neurological deposits associated with Alzheimer's .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 3-(2-Methyl-1H-imidazol-1-yl)-2-(propylamino)propanoic acid, and how can reaction conditions be optimized?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving imidazole derivatives and propylamino precursors. For example, tert-butyl propiolate reacts with methimazole under basic conditions to form intermediates, followed by acid hydrolysis to yield the target compound. Optimization includes controlling reaction temperature (e.g., 0°C to room temperature for selectivity) and using catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to minimize side reactions. Yield improvements (up to 84%) are achieved by selecting tert-butyl esters over methyl esters to favor E-isomer formation .
  • Key Data :

Reaction StepConditionsYieldReference
Intermediate formationDABCO, THF, 24h84%
HydrolysisTFA/phenol, 12h70-75%

Q. Which analytical methods are critical for characterizing this compound and validating its purity?

  • Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 276 nm) is recommended for purity assessment. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) resolve structural features. Impurity profiling should align with pharmacopeial standards, such as those listed in Reference Standards for Pharmaceutical Analysis (e.g., 3-[4-(2-Methylpropyl)phenyl]-propanoic acid as a common impurity) .

Advanced Research Questions

Q. How can regioselectivity challenges (e.g., nitrogen vs. sulfur substitution) be mitigated during synthesis?

  • Answer : Undesired nitrogen substitution in imidazole derivatives often arises from competing nucleophilic attack. To favor sulfur substitution, use bulky leaving groups (e.g., tert-butyl esters) and polar aprotic solvents (e.g., THF) to stabilize transition states. For example, reacting 3-bromopropanoic acid with methimazole under mild basic conditions (pH 8-9) reduces N-3 substitution, achieving >90% S-2 selectivity .
  • Mechanistic Insight : Steric hindrance from tert-butyl groups directs nucleophilic thiols to attack at sulfur rather than nitrogen.

Q. What strategies resolve contradictions in pharmacological data, such as inconsistent mitochondrial targeting efficacy?

  • Answer : Discrepancies may stem from prodrug activation kinetics or cellular uptake variability. Use isotopic labeling (e.g., ¹⁴C-tagged propanoic acid) to track intracellular trafficking. Validate mitochondrial localization via confocal microscopy with organelle-specific dyes (e.g., MitoTracker Red). Adjusting the alkyl chain length (e.g., propyl vs. pentyl) can enhance membrane permeability and target engagement .

Q. How do stereochemical considerations impact the compound’s bioactivity?

  • Answer : The (R)-enantiomer of structurally related α-amino acids (e.g., 2-amino-3-(1H-imidazol-4-yl)propanoic acid) shows higher receptor binding affinity due to spatial compatibility with chiral active sites. Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak IC) is advised to isolate enantiomers for comparative bioassays .

Methodological Considerations

Q. What protocols are recommended for large-scale purification?

  • Answer : Flash chromatography (silica gel, 40–63 μm) with gradient elution (hexane:ethyl acetate 3:1 to 1:1) effectively isolates the compound. For hydrophilic impurities, recrystallization in ethanol/water (7:3 v/v) yields >98% purity. Monitor by thin-layer chromatography (TLC; Rf = 0.3–0.4 in ethyl acetate) .

Q. How should stability studies be designed for long-term storage?

  • Answer : Conduct accelerated degradation studies under ICH guidelines:

  • Thermal stability : 40°C/75% RH for 6 months.
  • Photostability : Expose to 1.2 million lux-hours UV/visible light.
  • Analytical endpoints include HPLC purity (>95%) and absence of imidazole ring-opening byproducts (e.g., propylamine derivatives) .

Data Contradiction Analysis

Q. How to address conflicting solubility data in aqueous vs. organic solvents?

  • Answer : Apparent contradictions arise from pH-dependent ionization. The compound is sparingly soluble in neutral water (0.1 mg/mL) but fully soluble at pH >8 (deprotonated carboxylate form). Use co-solvents (e.g., DMSO:water 1:9) for in vitro assays. Validate solubility via nephelometry or UV/Vis spectrophotometry .

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